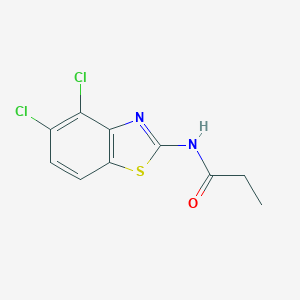![molecular formula C19H21N3O5S B251312 N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251312.png)
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as BDBM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. In addition, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide is that it has been shown to have low toxicity, making it a promising candidate for therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective therapeutic applications. In addition, research could be conducted on the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases and cardiovascular disease. Finally, research could be conducted on the development of new synthesis methods for this compound, which could lead to the production of more pure and effective forms of the compound.
In conclusion, this compound is a promising compound that has potential applications in the treatment of cancer and neurodegenerative diseases. While its mechanism of action is not fully understood, it has been shown to have low toxicity and a number of biochemical and physiological effects. Further research is needed to fully understand its potential therapeutic applications and to develop more effective forms of the compound.
Synthesis Methods
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with piperazine and 4-(methylsulfonyl)aniline. The resulting product is purified through recrystallization to obtain pure this compound.
Properties
Molecular Formula |
C19H21N3O5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H21N3O5S/c1-28(24,25)22-10-8-21(9-11-22)16-5-3-15(4-6-16)20-19(23)14-2-7-17-18(12-14)27-13-26-17/h2-7,12H,8-11,13H2,1H3,(H,20,23) |
InChI Key |
VPOIYAKCKGHRQZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
